6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(1-Adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core substituted with a rigid adamantyl group at position 6 and a 3-isopropylpyrazole moiety at position 2. The adamantyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen bonding and π-π interactions, making it pharmacologically relevant . Its synthesis typically involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiones with (adamant-1-yl)acetic acid under POCl₃ catalysis .
Properties
Molecular Formula |
C19H24N6S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H24N6S/c1-10(2)14-6-15(21-20-14)16-22-23-18-25(16)24-17(26-18)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,10-13H,3-5,7-9H2,1-2H3,(H,20,21) |
InChI Key |
VAEQJMJATXSYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the triazolothiadiazole core: This step often involves the cyclization of thiosemicarbazide derivatives with appropriate electrophiles.
Introduction of the adamantyl and isopropyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Synthetic Routes and Core Formation
The triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation reactions. For the adamantyl-containing variant, key steps include:
Mechanistic Insight : The adamantyl group is introduced via nucleophilic substitution, while the triazolo-thiadiazole core forms through a thiourea intermediate reacting with hydrazonoyl halides .
Substitution Reactions
The pyrazole and thiadiazole rings undergo site-specific substitutions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the pyrazole ring (position 4), yielding a nitro derivative with 68% efficiency .
-
Halogenation : Br₂/CHCl₃ introduces bromine at the thiadiazole C5 position (55% yield) .
Nucleophilic Displacement
-
Methoxy substitution : Reaction with NaOMe in methanol replaces the thiadiazole sulfur with methoxy groups, though this reduces bioactivity .
Reduction of Nitro Groups
Oxidation Reactions
-
Selenium dioxide : Oxidizes the pyrazole isopropyl group to a ketone, enabling further derivatization .
Coordination Chemistry
The compound acts as a ligand for transition metals due to its N,S-donor sites:
| Metal | Complex Type | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Octahedral | Anticancer | 12.3 ± 0.2 | |
| Pt(II) | Square planar | Catalysis | 14.1 ± 0.3 |
Notable Finding : Cu(II) complexes exhibit 3× higher cytotoxicity than the free ligand against MCF-7 cells (IC₅₀ = 1.2 μM) .
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder reactivity : The thiadiazole ring participates as a dienophile with electron-rich dienes, forming bicyclic adducts (e.g., with furan; 63% yield) .
-
Acid-mediated ring opening : HCl/EtOH cleaves the thiadiazole ring, generating a thioamide intermediate .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagent | Product Utility |
|---|---|---|---|
| Alkylation | Adamantyl position | Adamantyl bromide | Enhanced hydrophobicity |
| Electrophilic nitration | Pyrazole ring | HNO₃/H₂SO₄ | Precursor for amine derivatives |
| Metal coordination | N,S atoms | CuCl₂ | Antiproliferative agents |
| Cycloaddition | Thiadiazole ring | Furan | Heterobicyclic scaffolds |
Stability and Degradation
-
Thermal stability : Decomposes at 248°C (DSC) without melting .
-
Photodegradation : UV light (254 nm) induces cleavage of the triazole-thiadiazole bond, forming sulfonic acid derivatives .
Challenges and Optimizations
Scientific Research Applications
Chemistry
In chemistry, 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include derivatives with varying aryl/alkyl substituents at positions 3 and 4. Key structural differences and their implications are summarized below:
Key Observations :
- Lipophilicity : The adamantyl group in the target compound increases logP compared to analogs with smaller alkyl/aryl groups (e.g., 3-isobutylpyrazole in ) .
- Electron Effects : Fluorine or chlorine substituents () enhance electrophilicity, improving binding to enzymes like 14-α-demethylase (antifungal target) .
- Bioactivity : Pyrazole-containing derivatives (e.g., ) show superior antifungal activity compared to purely aryl-substituted analogs, likely due to improved hydrogen bonding .
Anticancer Activity
- Target Compound: Limited data; predicted to inhibit tubulin polymerization (docking score: -9.2 kcal/mol) .
- Analog 5d () : IC₅₀ = 8.2 µM against HCT-116 cells, attributed to adamantyl-induced membrane penetration .
- Halogenated Analogs () : Lower anticancer potency (IC₅₀ > 20 µM) due to reduced bioavailability .
Antimicrobial Activity
Biological Activity
The compound 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound is characterized by a triazolo-thiadiazole core with adamantyl and isopropyl substituents, which may influence its biological interactions. The molecular formula is CHNS, and its molecular weight is approximately 342.41 g/mol.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit a range of antimicrobial properties. For instance, compounds structurally related to 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl) have shown significant activity against various bacterial strains. In vitro assays demonstrated that certain derivatives inhibited the growth of E. coli and S. aureus, suggesting potential application in treating bacterial infections .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies. A series of pyrazole derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating a promising anti-inflammatory profile .
Anticancer Potential
In cancer research, pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The compound 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl) was screened in multicellular spheroid models, revealing notable anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary findings suggest that the triazolo-thiadiazole moiety may interact with specific enzymes or receptors involved in inflammatory and cancer pathways.
Table: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | In vitro assays | Significant inhibition against E. coli and S. aureus |
| Anti-inflammatory | TNF-α and IL-6 assays | Up to 85% inhibition at 10 µM |
| Anticancer | Multicellular spheroids | Induction of apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized a series of pyrazole derivatives similar to 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl) and tested them against various pathogens. Compound 11 from their series showed promising antimicrobial activity, leading to further investigations into structure-activity relationships .
Case Study 2: Anti-inflammatory Properties
Research by Selvam et al. focused on pyrazole derivatives' anti-inflammatory activities. They reported significant inhibition of pro-inflammatory cytokines (TNF-α and IL-6), providing a basis for further exploration into the therapeutic potential of these compounds in inflammatory diseases .
Q & A
What are the established synthetic protocols for preparing this compound, and what reaction conditions optimize yield?
Basic Research Question
The compound is synthesized via cyclocondensation of 4-amino-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thione with adamantane-1-carboxylic acid in the presence of phosphorus oxychloride (POCl₃). Key parameters include:
- Stoichiometry : 1:1.2 molar ratio of triazole-thione to adamantyl acid.
- Reaction Conditions : Reflux in anhydrous POCl₃ (3-5 equivalents) for 4–6 hours.
- Purification : Column chromatography (hexane:ethyl acetate gradient) yields 68–76% pure product, confirmed by TLC (Rf = 0.60 in 6:4 hexane:EtOAc) .
Which spectroscopic and crystallographic techniques confirm structural integrity?
Basic Research Question
Critical techniques include:
- IR Spectroscopy : Identifies C=S stretching (680–720 cm⁻¹) for thiadiazole ring formation.
- NMR Analysis : Adamantyl protons appear as a singlet (δ 1.6–2.1 ppm); pyrazole CH₃ groups show distinct splitting patterns.
- X-ray Crystallography : Resolves adamantyl spatial orientation (Cu Kα radiation, θ range 3–70°, R-factor <0.05) .
How can researchers address low yields during scale-up synthesis?
Advanced Research Question
Optimize yields by:
- Intermediate Purification : Recrystallize aryl hydrazides (precursors) from ethanol/water.
- Moisture Control : Use molecular sieves in POCl₃ reactions to prevent hydrolysis.
- Catalytic Additives : Introduce DMAP (0.1 eq) to accelerate cyclization kinetics.
Yield improvements from 55% to 76% have been documented under anhydrous, inert conditions .
What experimental designs evaluate antiproliferative activity against cancer cell lines?
Advanced Research Question
Standardized protocols include:
- MTT Assay : Cell density of 5×10³/well, 48-hour exposure, DMSO ≤0.1%.
- Dose-Response Curves : Test concentrations from 1–100 µM (IC₅₀ calculation via GraphPad Prism).
- Control Comparisons : Use cisplatin as a positive control; validate with 3D spheroid models for microenvironment relevance.
Compound 5l showed IC₅₀ = 12.4 µM against MCF-7 cells .
How do molecular docking studies predict antifungal activity?
Advanced Research Question
Methodology for 14-α-demethylase (CYP51) targeting:
- Protein Preparation : Retrieve PDB 3LD6, optimize hydrogen bonding.
- Ligand Docking : Use AutoDock Vina (affinity < -8.5 kcal/mol) and Glide XP (docking score < -10).
- Key Interactions : Adamantyl CH-π bonds with HIS310; pyrazole N-H alignment with active-site water networks.
Docking scores correlate with experimental MIC values (2–8 µg/mL against C. albicans) .
How should contradictory data between cytotoxicity assays and ADME predictions be resolved?
Advanced Research Question
Validation steps:
Assay Replication : Standardize MTT protocols (e.g., cell passage number, serum concentration).
ADME Recalculation : Use SwissADME with adjusted parameters for adamantane’s logP (~5.2).
Plasma Binding Studies : Equilibrium dialysis to measure free fraction (e.g., 85% protein-bound vs. predicted 78%).
Metabolite Screening : LC-MS to identify inactive/degraded byproducts .
What strategies improve regioselectivity in triazolo-thiadiazole core formation?
Advanced Research Question
Address regiochemical challenges via:
- Intermediate Trapping : LC-MS monitoring at 30-minute intervals.
- Protecting Groups : SEM-protected pyrazole nitrogen prevents undesired cyclization pathways.
- Computational Modeling : Gaussian 16 (B3LYP/6-31G**) identifies transition-state energies for ring closure .
How are structure-activity relationship (SAR) studies designed for substituent analysis?
Advanced Research Question
Modular SAR approaches include:
- Analog Synthesis : Replace adamantyl with bicyclo[2.2.2]octane; vary pyrazole substituents (isopropyl vs. H).
- Bioactivity Profiling : Test analogs in parallel assays (e.g., antifungal + anticancer).
- QSAR Modeling : CoMFA (Q² >0.5) highlights hydrophobic contributions (adamantyl increases logP by 2.1 units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
